molecular formula C8H8BrN3 B1449024 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1783714-16-8

3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1449024
CAS No.: 1783714-16-8
M. Wt: 226.07 g/mol
InChI Key: YPBJVAXVDGIHAI-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the reduction of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine.

    1,5-Dimethyl-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine substituent but shares the core structure.

    3-Iodo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine: Similar structure with iodine instead of bromine.

Uniqueness

This compound is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

3-bromo-1,5-dimethylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-4-6-7(10-5)8(9)11-12(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBJVAXVDGIHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(N=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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